molecular formula C21H22N2O4 B2463309 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1795434-69-3

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2463309
CAS RN: 1795434-69-3
M. Wt: 366.417
InChI Key: TYLQSDRJVZDLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5-phenylisoxazole-3-carboxamide, commonly known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) that has been widely used in scientific research. This compound has been shown to have significant effects on various cellular processes, including cell proliferation, differentiation, survival, and metabolism.

Scientific Research Applications

Controlled-Release Formulations

Researchers have developed biologically active polymers for controlled-release formulations, using related isoxazole compounds. These formulations are designed to release active agents in a controlled manner under different pH conditions, demonstrating potential applications in drug delivery systems (Tai et al., 2002).

Reactivity with Ethyl Glyoxylate

Studies on the reactivity of related oximes with ethyl glyoxylate have led to the formation of compounds with potential biological activities. This research contributes to the understanding of the chemical behavior of isoxazole derivatives and their possible applications in medicinal chemistry (Nikolaenkova et al., 2019).

Synthesis of Hydroxybenzaldehyde Derivatives

Research on the synthesis of hydroxybenzaldehyde derivatives containing an isoxazole heteroring has opened pathways for the creation of new compounds with potential application in the development of pharmaceuticals and chemical products (Potkin et al., 2012).

Anticancer Activity

A study on N-(di/trimethoxyaryl)-5-arylisoxazole-3-carboxamide derivatives revealed significant cytotoxicity against human breast cancer cell lines. This highlights the potential of isoxazole derivatives in the development of new anticancer agents (Saeedi et al., 2020).

Inhibition of Human and Rat Dihydroorotate Dehydrogenase

Isoxazole derivatives have been evaluated for their inhibitory effects on dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. This research has implications for the development of immunosuppressive and antirheumatic drugs (Knecht & Löffler, 1998).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-15-7-9-17(10-8-15)20(26-12-11-24)14-22-21(25)18-13-19(27-23-18)16-5-3-2-4-6-16/h2-10,13,20,24H,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLQSDRJVZDLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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